molecular formula C21H24N2O4 B6491572 N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide CAS No. 905679-71-2

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide

Cat. No. B6491572
CAS RN: 905679-71-2
M. Wt: 368.4 g/mol
InChI Key: NATZWUYUKSYLQU-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide, commonly referred to as DMOPO, is a synthetic compound that has been used in a variety of scientific research applications. DMOPO is a member of the pyrrolidine family of compounds, and is characterized by its cyclic, five-member nitrogen-containing ring. DMOPO has been used in a variety of research applications, including as a probe for the study of the structure and function of proteins, as a tool for understanding the role of post-translational modifications in protein function, and as a ligand for drug design.

Scientific Research Applications

DMOPO has been used in a variety of scientific research applications. It has been used as a probe for the study of the structure and function of proteins, as a tool for understanding the role of post-translational modifications in protein function, and as a ligand for drug design. DMOPO has been used to study the structure and function of G-protein coupled receptors, and to study the effects of post-translational modifications on the activity of enzymes. DMOPO has also been used to study the structure and function of membrane proteins, and to identify potential drug targets.

Mechanism of Action

The mechanism of action of DMOPO is not well understood. It is believed that DMOPO binds to proteins through hydrogen bonding and electrostatic interactions. It is also believed that DMOPO may interact with proteins through non-covalent interactions, such as hydrophobic interactions. DMOPO is thought to interact with proteins in a manner similar to other small molecules, such as peptides and nucleotides.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMOPO are not well understood. However, it has been shown to modulate the activity of several proteins, including G-protein coupled receptors and enzymes. DMOPO has also been shown to modulate the expression of several genes, including those involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DMOPO in laboratory experiments is its high solubility in water and other solvents. This makes it an ideal compound for use in a variety of biochemical and physiological assays. Additionally, DMOPO is relatively stable and can be stored for extended periods of time without significant degradation.
However, there are some limitations to using DMOPO in laboratory experiments. DMOPO is not very soluble in organic solvents, which can make it difficult to use in some assays. Additionally, DMOPO is not very stable in the presence of light or heat, which can limit its use in certain applications.

Future Directions

The future of DMOPO research is promising. As scientists continue to gain a better understanding of the structure and function of proteins, DMOPO may be used to study the effects of post-translational modifications on protein function. Additionally, DMOPO may be used to identify potential drug targets and to develop new therapeutics. In the future, DMOPO may also be used to study the structure and function of membrane proteins, and to develop novel chemical probes for the study of protein-protein interactions. Finally, DMOPO may be used to study the effects of small molecules on gene expression and cell signaling pathways.

Synthesis Methods

DMOPO can be synthesized from commercially available starting materials. The synthesis involves the condensation of 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid with 2-methoxyphenol in the presence of an acid catalyst. The resulting product is then reacted with acetic anhydride to form the desired DMOPO. The synthesis can be performed in a single step, or in a multi-step process, depending on the desired product.

properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-14-8-9-17(10-15(14)2)23-12-16(11-21(23)25)22-20(24)13-27-19-7-5-4-6-18(19)26-3/h4-10,16H,11-13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATZWUYUKSYLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)COC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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